N-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide
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Description
Azetidinones, also known as beta-lactams, are a class of compounds that have a four-membered cyclic amide. They are known for their wide range of biological activities, including antimicrobial, antitubercular, and anti-inflammatory properties . The cyclohexylsulfonyl group and benzenesulfonamide moiety in the compound could potentially contribute to its biological activity.
Chemical Reactions Analysis
Azetidinones can undergo a variety of chemical reactions, including ring-opening reactions, substitutions, and additions . The reactivity of this specific compound would depend on the exact structure and the presence of other functional groups.Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Oxaazaisowurtzitanes : A study focused on the formation of N-polysulfonylsubstituted aza- and oxaazaisowurtzitanes, revealing insights into new polyheterocyclic caged systems through condensation reactions, highlighting the synthetic versatility of sulfonamides in creating complex molecular structures (Paromov et al., 2020).
Activated Monomer Polymerization : Research demonstrated the polymerization of N-(methanesulfonyl)azetidine to form polymers with sulfonyl groups incorporated into the backbone, showcasing the role of sulfonamides in polymer science (Reisman et al., 2020).
Antimicrobial and Antituberculosis Applications
- Antimicrobial Activity of Sulfonamides : Novel thiourea derivatives bearing the benzenesulfonamide moiety were synthesized and displayed significant antimycobacterial activity, highlighting the therapeutic potential of sulfonamide derivatives in combating microbial infections (Ghorab et al., 2017).
Anticancer Agents
- Anticancer Sulfonamides : The study of sulfonamide-focused libraries in cell-based antitumor screens identified potent cell cycle inhibitors, underscoring the importance of sulfonamide derivatives in developing new anticancer agents (Owa et al., 2002).
Computational and Structural Analysis
- Computational Study of Sulfonamides : A comprehensive computational analysis of a newly synthesized sulfonamide molecule, including structural characterization and interaction studies, showcases the application of computational methods in understanding the properties and potential interactions of sulfonamide derivatives (Murthy et al., 2018).
Properties
IUPAC Name |
N-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S2/c1-14-8-9-15(2)18(10-14)28(25,26)20-11-19(22)21-12-17(13-21)27(23,24)16-6-4-3-5-7-16/h8-10,16-17,20H,3-7,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAASSTOCXUFBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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